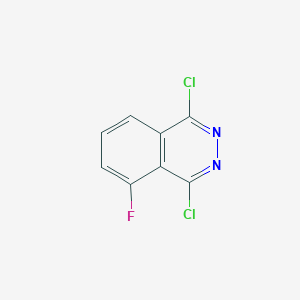

1,4-Dichloro-5-fluorophthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dichloro-5-fluorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)8(10)13-12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGXMZANOVUXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732393 | |

| Record name | 1,4-Dichloro-5-fluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23928-47-4 | |

| Record name | 1,4-Dichloro-5-fluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,4-Dichloro-5-fluorophthalazine: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 1,4-Dichloro-5-fluorophthalazine, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While specific experimental data for this molecule is not extensively published, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust profile. We will explore its structural characteristics, a plausible synthetic pathway with detailed protocols, predicted physicochemical and spectroscopic properties, and its reactivity profile, with a focus on nucleophilic aromatic substitution. The guide is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical methodologies for its use as a versatile chemical intermediate.

Introduction: The Strategic Value of Halogenated Phthalazines

The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of therapeutic properties, including vasorelaxant, anticonvulsant, and anti-inflammatory effects.[1] A notable example is Vatalanib (PTK-787), a vascular endothelial growth factor receptor (VEGFR) inhibitor built on a 1,4-disubstituted phthalazine core, which has undergone clinical trials for cancer therapy.[2]

The strategic introduction of halogen atoms onto this scaffold is a cornerstone of modern drug design. Chlorine atoms, particularly at the C1 and C4 positions, serve as excellent leaving groups, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the modular construction of diverse compound libraries.[3][4] Fluorine substitution on the fused benzene ring further modulates the molecule's electronic properties, metabolic stability, and binding affinity, a strategy widely employed to optimize drug candidates.[5]

This compound (CAS No. 23928-47-4) emerges as a highly valuable, yet under-documented, building block that combines these features.[6][7] Its structure offers two reactive sites for diversification and a fluorine atom for fine-tuning physicochemical properties. This guide aims to bridge the information gap by providing a comprehensive overview of its synthesis, properties, and potential applications.

Synthesis and Mechanistic Rationale

The most logical and established route to 1,4-dichlorophthalazines proceeds from the corresponding phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).[3] For the target molecule, this necessitates starting from a fluorine-substituted precursor, namely 3-Fluorophthalic Anhydride.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Hydrazinolysis: Reaction of 3-Fluorophthalic Anhydride with hydrazine hydrate to form 5-Fluorophthalhydrazide.

-

Chlorodehydroxylation: Conversion of the resulting 5-Fluorophthalhydrazide to this compound using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Proposed two-step synthesis of this compound.

Causality in Reagent Selection

-

Hydrazine Hydrate: This is the standard reagent for converting cyclic anhydrides into their corresponding cyclic hydrazides. The reaction is typically robust and proceeds in high yield.

-

Phosphorus Oxychloride (POCl₃): The choice of POCl₃ is critical. Phthalhydrazide exists in tautomeric equilibrium with its enol form (1,4-dihydroxyphtalazine). POCl₃ acts as both a dehydrating and chlorinating agent, efficiently converting the di-enol tautomer into the desired dichloro-aromatic system. Using POCl₃ as both the reagent and solvent is a common industrial practice that drives the reaction to completion.[3][8] Alternative chlorinating agents like phosphorus pentachloride (PCl₅) or triphosgene could also be employed, but POCl₃ offers a good balance of reactivity and handling convenience.[8][9]

Detailed Experimental Protocol

Self-Validation Note: This protocol is based on established procedures for analogous non-fluorinated and substituted phthalazines.[3] Each step includes clear endpoints (e.g., monitoring by TLC, precipitation) to validate progress and success.

Step 1: Synthesis of 5-Fluorophthalhydrazide

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Fluorophthalic Anhydride (10.0 g, 60.2 mmol).[10]

-

Add 100 mL of ethanol, followed by the slow addition of hydrazine hydrate (3.6 mL, ~72 mmol, 1.2 equiv).

-

Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride.

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

-

Dry the resulting white to off-white solid under vacuum to yield 5-Fluorophthalhydrazide.

Step 2: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). POCl₃ is highly corrosive and reacts violently with water.

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution), add the dried 5-Fluorophthalhydrazide (8.0 g, 44.4 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 40 mL, ~430 mmol).

-

Heat the mixture to 110°C and maintain for 3-4 hours with stirring. The reaction should become a clearer solution as the starting material is consumed. Monitor by TLC (if feasible, quenching a small aliquot carefully).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete hydrolysis of excess POCl₃.

-

Filter the crude solid product, and wash thoroughly with cold water until the filtrate is neutral (check with pH paper).

-

Dry the solid under vacuum. Recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture can be performed for further purification, yielding this compound as an off-white solid.[6]

Physicochemical and Structural Properties

Comprehensive experimental data for this compound is scarce. The table below summarizes available and computed data, with data for the well-characterized parent compound, 1,4-Dichlorophthalazine, provided for context.[11][12]

| Property | This compound | 1,4-Dichlorophthalazine (for comparison) |

| CAS Number | 23928-47-4[6] | 4752-10-7[3] |

| Molecular Formula | C₈H₃Cl₂FN₂[11] | C₈H₄Cl₂N₂[12] |

| Molecular Weight | 217.03 g/mol [11] | 199.03 g/mol [12] |

| Appearance | Off-white solid[6] | White to light yellow solid[3] |

| Melting Point | Data not available | 160-162 °C[4] |

| LogP (Computed) | 3.08[11] | 2.5 - 3.0 |

| PSA (Computed) | 25.78 Ų[11] | 25.78 Ų |

The fluorine atom is expected to slightly increase the melting point and lipophilicity (LogP) compared to the non-fluorinated analog due to its high electronegativity and the strength of intermolecular interactions it can introduce.

Spectroscopic Characterization (Predicted)

No published spectra are available for this specific compound. However, based on its structure, we can predict the key features that would confirm its identity.

-

¹H NMR: The spectrum in a solvent like CDCl₃ would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The three protons on the fluorinated ring will exhibit splitting from each other (ortho, meta coupling) and additional splitting from the ¹⁹F atom (³JHF, ⁴JHF). The complexity makes precise prediction difficult without computational analysis, but the integration should correspond to 3 protons.

-

¹³C NMR: Eight distinct signals are expected. Carbons bonded to chlorine (C1, C4) would appear significantly downfield. The carbons in the fluorinated ring will show C-F coupling constants (¹JC-F being the largest). The electron-withdrawing nature of all three halogens will shift all aromatic carbons downfield compared to unsubstituted phthalazine.

-

¹⁹F NMR: A single resonance is expected, which will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for two chlorine atoms. The expected masses would be at m/z 216 (for ³⁵Cl, ³⁵Cl), 218 (for ³⁵Cl, ³⁷Cl), and 220 (for ³⁷Cl, ³⁷Cl) in an approximate 9:6:1 ratio.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=N and C=C stretching in the 1500-1650 cm⁻¹ region and a strong C-F stretching band typically around 1100-1250 cm⁻¹.

Reactivity Profile: A Gateway to Diverse Scaffolds

The primary utility of this compound lies in its reactivity towards nucleophiles. The two chlorine atoms are activated for SNAr reactions.

Regioselectivity of Nucleophilic Substitution

The chlorine at the C1 position is generally considered more reactive than the one at C4. This is due to the electron-withdrawing effect of the adjacent ring nitrogen (N2) and the ability of the fused benzene ring to stabilize the Meisenheimer intermediate formed during the attack at C1. The fluorine atom at C5, through its strong inductive electron-withdrawing effect (-I), further activates the entire heterocyclic system towards nucleophilic attack, enhancing the reactivity at both C1 and C4 compared to the non-fluorinated analog.

This regioselectivity allows for sequential, controlled substitutions. A reaction with one equivalent of a nucleophile at a moderate temperature will predominantly yield the C1-substituted product. A second, different nucleophile can then be introduced to displace the C4 chlorine, often requiring more forcing conditions (higher temperature or stronger nucleophile).

Caption: Sequential SNAr reactivity of this compound.

Common Nucleophiles and Applications

-

Amines (R-NH₂): Reaction with primary and secondary amines is one of the most common transformations, leading to aminophthalazines, a class rich in biologically active molecules.

-

Alcohols/Phenols (R-OH): Under basic conditions (e.g., NaH, K₂CO₃), alkoxides and phenoxides can displace the chlorides to form ether linkages.

-

Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form thioethers, which can be further oxidized to sulfoxides or sulfones to modulate electronic and steric properties.

-

Organometallic Reagents: While less common for SNAr, certain cross-coupling reactions (e.g., Suzuki, Stille) can be employed to form C-C bonds, though this often requires specific catalytic conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by the known hazards of similar compounds, such as 2,4-dichloro-5-fluoropyrimidine.[13]

-

Hazards: Expected to be corrosive and harmful if swallowed. Causes skin and severe eye irritation/burns. May cause respiratory irritation.[14]

-

Handling: Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and water. Keep the container tightly closed.

Conclusion and Future Outlook

This compound stands as a potent and versatile chemical intermediate. Its dual reactive chlorine sites, activated by the phthalazine core and a strategically placed fluorine atom, offer a platform for the efficient synthesis of diverse and complex molecules. While a lack of extensive published data currently exists, the principles of reactivity and synthesis extrapolated from its analogs provide a clear roadmap for its utilization. For medicinal chemists, it represents an ideal starting point for fragment-based drug discovery and lead optimization campaigns, particularly in the development of kinase inhibitors and other targeted therapies. As the demand for sophisticated, functionalized heterocyclic scaffolds grows, this compound is poised to become an increasingly important tool in the arsenal of synthetic and pharmaceutical scientists.

References

- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 3. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 23928-47-4 [rlavie.com]

- 7. parchem.com [parchem.com]

- 8. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 9. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound | CAS#:23928-47-4 | Chemsrc [chemsrc.com]

- 12. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,4-Dichloro-5-fluorophthalazine: A Keystone Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of the Phthalazine Scaffold

In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The phthalazine core is a prominent member of this group.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for the design of novel therapeutics. Phthalazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anticonvulsant, anti-inflammatory, and antihypertensive properties.[3][4]

This guide focuses on a particularly valuable derivative: 1,4-Dichloro-5-fluorophthalazine (CAS No. 23928-47-4) . This molecule is not an end-product therapeutic but rather a highly versatile chemical intermediate. The two chlorine atoms at the 1 and 4 positions serve as reactive handles, allowing for sequential and regioselective nucleophilic substitution. The fluorine atom at the 5-position acts as a subtle but powerful modulator of the molecule's electronic properties, often enhancing metabolic stability and binding affinity in the final drug candidates.

For researchers, scientists, and drug development professionals, this compound represents a strategic starting point for the rapid generation of diverse chemical libraries. This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and application, designed to empower its effective use in research and development programs.

Physicochemical Properties & Structural Characterization

This compound is typically supplied as an off-white solid.[5] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 23928-47-4 | [2][5][6] |

| Molecular Formula | C₈H₃Cl₂FN₂ | [5] |

| Molecular Weight | 217.03 g/mol | [6] |

| Appearance | Off-white solid | [5] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [7] |

Chemical Structure

The structure of this compound is defined by the fusion of a pyridazine ring with a fluorinated benzene ring.

Caption: Structure of this compound.

Predicted Spectroscopic Data

While experimental spectra are not widely published, the key spectroscopic signatures can be predicted based on the structure. This is crucial for reaction monitoring and product confirmation.

-

¹H NMR: The molecule has three aromatic protons. The fluorine and nitrogen atoms will influence their chemical shifts and coupling patterns. We can expect three distinct signals in the aromatic region (likely between 7.5 and 8.5 ppm). The proton at C6 will be a doublet of doublets, coupled to the adjacent proton at C7 and the fluorine at C5. The proton at C7 will likely be a triplet (or doublet of doublets with similar coupling constants), coupled to H6 and H8. The proton at C8 will be a doublet, coupled to H7.

-

¹³C NMR: Eight distinct carbon signals are expected. The carbons attached to the electronegative chlorine atoms (C1 and C4) will be significantly downfield. The carbon attached to fluorine (C5) will show a large one-bond coupling constant (¹JCF), which is a hallmark of C-F bonds.

-

¹⁹F NMR: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring.[8]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) will be accompanied by (M+2)+ and (M+4)+ peaks with a relative intensity ratio of approximately 9:6:1.

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione

This step involves the condensation of 3-Fluorophthalic acid with hydrazine hydrate to form the corresponding cyclic hydrazide, also known as a phthalhydrazide. This is a standard and high-yielding reaction for producing the phthalazinone core.[4][9]

Exemplary Protocol:

-

To a solution of 3-Fluorophthalic acid (1.0 eq) in a suitable solvent (e.g., absolute ethanol or glacial acetic acid), add hydrazine hydrate (approx. 2.0 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold solvent (e.g., ethanol) and then water to remove any unreacted starting materials and hydrazine salts.

-

Dry the resulting solid, 5-Fluoro-2,3-dihydrophthalazine-1,4-dione, under vacuum. The product can typically be used in the next step without further purification.

Step 2: Chlorination to this compound

The conversion of the phthalhydrazide to the dichlorinated product is a crucial step. The causality here is the use of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), which replaces the two hydroxyl groups of the tautomeric form of the dione with chlorine atoms.[7][10]

Exemplary Protocol:

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Fluoro-2,3-dihydrophthalazine-1,4-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, which can act as both reagent and solvent).

-

Optional: A catalytic amount of a base like pyridine or N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Slowly heat the stirred mixture to reflux (approx. 110 °C) and maintain this temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Crucial Quenching Step: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenches the excess POCl₃. The product will precipitate as a solid.

-

Stir the slurry for 15-30 minutes to ensure complete precipitation and hydrolysis of the reagent.

-

Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the crude this compound under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) or by silica gel column chromatography to yield the final product with high purity.[7]

Chemical Reactivity: A Gateway to Diverse Derivatives

The synthetic utility of this compound lies in the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the two ring nitrogens and the fluorine atom makes the C1 and C4 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles.[10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

The two chlorine atoms exhibit differential reactivity, which can sometimes be exploited for selective mono-substitution, although mixtures are common. Generally, the first substitution is faster than the second.

Reactions with Amine Nucleophiles

The reaction with primary or secondary amines is one of the most common transformations, leading to aminophthalazine derivatives, which are prevalent in many bioactive molecules.

General Protocol for Mono-amination:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile.

-

Add the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).

-

Heat the reaction mixture, typically between 80 °C and 120 °C, for several hours until TLC indicates consumption of the starting material.

-

After cooling, the reaction mixture can be poured into water to precipitate the product, which is then collected by filtration. Alternatively, an extractive workup can be performed.

-

Purify the product by column chromatography or recrystallization.

Reactions with Thiol Nucleophiles

Thiols and thiophenols react readily to form thioether linkages, providing access to another important class of compounds.[11][12]

General Protocol for Thiolation:

-

Dissolve this compound (1.0 eq) in a solvent like DMF or ethanol.

-

Add the thiol (1.1 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C). These reactions are often faster than those with amines.

-

Monitor the reaction by TLC.

-

Perform an aqueous workup to remove inorganic salts and purify the product as described above.

Reactions with Oxygen Nucleophiles

Alcohols and phenols can also displace the chlorine atoms, typically under more forcing conditions or with a strong base to generate the corresponding alkoxide or phenoxide.

General Protocol for O-Arylation/Alkylation:

-

In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 eq) in a dry polar aprotic solvent like DMF or Tetrahydrofuran (THF).

-

Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C to generate the nucleophile in situ.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature or heat as necessary.

-

Carefully quench the reaction with water or a saturated ammonium chloride solution.

-

Proceed with an extractive workup and purification.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its structure and data from analogous compounds like 1,4-Dichlorophthalazine.[7][13] It should be handled as a potentially hazardous chemical.

| Hazard Category | Recommendation and Precaution |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating and inhaling dust. Avoid contact with skin and eyes. |

| Inhalation | May cause respiratory tract irritation.[13] Move to fresh air if inhalation occurs. |

| Skin/Eye Contact | May cause skin and serious eye irritation.[13] In case of contact, immediately flush with plenty of water for at least 15 minutes. |

| Ingestion | Assumed to be harmful if swallowed. Do not ingest. |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[7] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion and Outlook

This compound is a high-value, strategically designed building block for chemical synthesis. Its pre-installed fluorine atom and two reactive chlorine handles provide an efficient entry point into a vast chemical space of potential drug candidates. The straightforward, predictable reactivity via nucleophilic aromatic substitution allows for the systematic and parallel synthesis of compound libraries, making it an ideal tool for structure-activity relationship (SAR) studies. As the demand for novel and diverse small molecule therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound in accelerating the drug discovery pipeline cannot be overstated.

References

- 1. Method for synthesizing 3-fluorophthalic acid (2018) | Yan Zhiming [scispace.com]

- 2. parchem.com [parchem.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|CAS 23928-47-4 [rlavie.com]

- 6. chemexpress.cn [chemexpress.cn]

- 7. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 8. escholarship.org [escholarship.org]

- 9. US8536171B2 - Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine - Google Patents [patents.google.com]

- 10. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,4-Dichloro-5-fluorophthalazine: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic methodologies and predicted data for the structural elucidation of 1,4-Dichloro-5-fluorophthalazine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis grounded in established spectroscopic principles and data from analogous structures. It aims to serve as a comprehensive resource for the characterization of this and similar halogenated N-heterocyclic compounds.

Introduction: The Significance of this compound

Phthalazine derivatives are a well-established class of N-heterocycles with a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms, such as chlorine and fluorine, into the phthalazine scaffold can significantly modulate its physicochemical properties, metabolic stability, and target binding affinity. This compound is a key building block in medicinal chemistry, offering multiple reaction sites for further functionalization.[1] Accurate and unambiguous structural confirmation through a combination of spectroscopic techniques is a critical first step in any research and development endeavor involving this compound.

Molecular Structure and Predicted Spectroscopic Overview

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

The structure reveals a bicyclic aromatic system with three distinct halogen substituents. The asymmetry introduced by the fluorine atom at the C5 position is expected to result in a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, will be essential for complete structural assignment.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H6, H7, and H8.

-

Chemical Shifts (δ): The protons on the fluorinated benzene ring will be influenced by the electron-withdrawing effects of the fluorine and the overall heterocyclic system. The chemical shifts are predicted to be in the range of 7.5 - 8.5 ppm.[2]

-

Splitting Patterns:

-

H8: This proton is expected to be a doublet of doublets (dd) due to coupling with H7 (ortho coupling, J ≈ 7-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz).

-

H7: This proton is anticipated to be a triplet or a triplet of doublets (td) due to coupling with H6 and H8 (ortho couplings, J ≈ 7-9 Hz) and potentially a smaller coupling to the fluorine at C5.

-

H6: This proton will likely appear as a doublet of doublets (dd) due to coupling with H7 (ortho coupling, J ≈ 7-9 Hz) and H8 (meta coupling, J ≈ 2-3 Hz). It will also exhibit coupling to the adjacent fluorine atom.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals for the eight carbon atoms in the phthalazine core, due to the lack of symmetry.

-

Chemical Shifts (δ):

-

C1 and C4: The carbons bearing chlorine atoms are expected to be significantly downfield, likely in the range of 150-160 ppm. For comparison, the chlorinated carbons in 1,4-dichlorophthalazine appear at 155.03 ppm.[3]

-

C5: The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz) and its chemical shift will be in the range of 155-165 ppm.

-

Aromatic Carbons: The remaining aromatic carbons will resonate between 120 and 140 ppm. The precise chemical shifts will be influenced by the positions of the halogen substituents.[4][5]

-

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C5 position.

-

Chemical Shift (δ): The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm relative to CFCl₃.[6][7] The exact position will be influenced by the electronic environment of the phthalazine ring system.

2D NMR for Unambiguous Assignment

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

Caption: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): Will reveal the coupling network between the aromatic protons (H6, H7, H8).

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to confirm the proton count.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

2D NMR Acquisition:

-

Acquire standard COSY, HSQC, and HMBC spectra. Optimize the acquisition parameters for the expected coupling constants.

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Use the combination of 1D and 2D data to assign all signals and confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights from its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak will be a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The nominal mass of the most abundant isotopologue (C₈H₃³⁵Cl₂FN₂) is 216. The M⁺ peak will appear at m/z 216, the M+2 peak at m/z 218 (approximately 65% of M⁺), and the M+4 peak at m/z 220 (approximately 10% of M⁺).

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental composition. The calculated exact mass for C₈H₃³⁵Cl₂FN₂ is 215.9708.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through the loss of chlorine and other neutral fragments.

Caption: Predicted EI-MS fragmentation pathway.

A primary fragmentation step would be the loss of a chlorine radical to form a more stable cation.[8][9] Subsequent fragmentation could involve the loss of HCN or a second chlorine radical.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe for EI, or dissolved in a suitable solvent for ESI).

-

Ionization: Utilize either Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

HRMS: For accurate mass measurement, use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=N stretching |

| 1550-1450 | Aromatic C=C stretching |

| 1250-1150 | C-F stretching |

| 800-600 | C-Cl stretching |

| 900-690 | Aromatic C-H out-of-plane bending |

Table 1: Predicted IR absorption bands for this compound.[10]

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet (for solid samples) or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum and subtract it from the sample spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

The phthalazine ring system is a chromophore that is expected to exhibit multiple absorption bands in the UV region.

-

λmax: Based on data for phthalazine and its derivatives, absorption maxima (λmax) are expected in the range of 250-350 nm, corresponding to π → π* and n → π* electronic transitions.[11][12] The exact positions and intensities of these bands will be influenced by the halogen substituents.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a dual-beam spectrophotometer.

-

Blank Correction: Use the pure solvent as a blank to correct the spectrum.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion: An Integrated Approach to Structural Verification

The definitive structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While this guide provides a robust predictive framework, experimental verification is paramount. The combination of 1D and 2D NMR will elucidate the precise connectivity of the carbon-hydrogen framework. High-resolution mass spectrometry will confirm the elemental composition, and the isotopic pattern will verify the presence of two chlorine atoms. FTIR and UV-Vis spectroscopy will provide corroborating evidence for the functional groups and the conjugated electronic system, respectively. This integrated analytical approach ensures the highest level of scientific integrity and confidence in the structural assignment, which is foundational for all subsequent research and development activities.

References

- 1. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. oaji.net [oaji.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4-Dichloro-5-fluorophthalazine: Synthesis, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichloro-5-fluorophthalazine is a halogenated heterocyclic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structural arrangement, featuring two reactive chlorine atoms activated by the adjacent nitrogen atoms of the phthalazine core and modulated by a fluorine substituent on the benzene ring, makes it a highly versatile intermediate for the synthesis of a diverse range of functionalized molecules. This guide provides a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, an analysis of its characteristic spectral signatures, a discussion of its chemical reactivity with a focus on nucleophilic aromatic substitution, and an exploration of its potential applications in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is an off-white solid at room temperature.[1] The core of the molecule is a phthalazine ring system, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridazine ring. The molecule is further substituted with two chlorine atoms on the pyridazine ring and a fluorine atom on the benzene ring.

The presence of the electronegative nitrogen and halogen atoms significantly influences the electronic distribution within the aromatic system. The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, which polarizes the C-Cl bonds and renders the carbon atoms at the 1 and 4 positions highly electrophilic. This electronic feature is the primary determinant of the molecule's characteristic reactivity.

| Property | Value | Source(s) |

| CAS Number | 23928-47-4 | [1][2][3] |

| Molecular Formula | C₈H₃Cl₂FN₂ | [1][2] |

| Molecular Weight | 217.03 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| LogP (Predicted) | 3.08 | [2] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis Protocol

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 5-Fluorophthalazine-1,4-dione

-

To a solution of 3-fluorophthalic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-fluorophthalazine-1,4-dione.

Part B: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 5-fluorophthalazine-1,4-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.[5]

-

Heat the mixture to reflux (approximately 105-110 °C for POCl₃) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water to remove any residual acid.

-

For purification, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound.

Spectroscopic Characterization (Predicted)

No publicly available spectra for this compound have been identified. However, based on the structure and known principles of NMR and mass spectrometry, the following characteristic spectral data can be predicted:

| Technique | Predicted Spectral Features |

| ¹H NMR | Three signals in the aromatic region (approx. δ 7.5-8.5 ppm). The protons will exhibit complex splitting patterns due to H-H and H-F couplings. |

| ¹³C NMR | Approximately 8 signals are expected. Two signals for the carbon atoms attached to chlorine will be in the range of δ 140-155 ppm. The carbon attached to fluorine will show a large C-F coupling constant. |

| ¹⁹F NMR | A single resonance is expected, likely a multiplet due to coupling with neighboring aromatic protons. |

| Mass Spec (EI) | The molecular ion (M⁺) peak should be observed at m/z 216. The spectrum will display a characteristic isotopic pattern for a molecule with two chlorine atoms, with peaks at M⁺ (m/z 216), M⁺+2 (m/z 218), and M⁺+4 (m/z 220) in an approximate ratio of 9:6:1. |

Chemical Reactivity and Derivatization

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) . The two chlorine atoms are excellent leaving groups and are activated by the electron-withdrawing nature of the adjacent nitrogen atoms. This allows for the sequential and often regioselective replacement of the chlorine atoms with a wide variety of nucleophiles.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity

The presence of the fluorine atom at the 5-position influences the electrophilicity of the carbon atoms at the 1- and 4-positions, thus controlling the regioselectivity of the first nucleophilic attack. While the fluorine atom is electron-withdrawing through its inductive effect, it is electron-donating via its resonance effect. In similar systems, such as 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position.[6] A similar preference for attack at the C4 position might be expected for this compound, though this would need to be experimentally verified. The relative reactivity of the two chlorine atoms allows for the synthesis of mono-substituted or di-substituted phthalazines by controlling the stoichiometry of the nucleophile and the reaction conditions.

Representative Experimental Protocol for Nucleophilic Substitution

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF, DMSO, or acetonitrile.

-

Add the desired nucleophile (e.g., an amine, thiol, or alkoxide; 1.0-1.2 eq for mono-substitution) and a non-nucleophilic base (e.g., K₂CO₃ or triethylamine; 1.5-2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-100 °C) while monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The phthalazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[7][8] Phthalazine derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory

-

Antihypertensive

-

Antimicrobial

This compound is an ideal starting material for generating libraries of novel phthalazine derivatives for drug discovery screening. The two distinct reactive sites allow for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR). The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and bioavailability. Therefore, derivatives of this compound are promising candidates for the development of new therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is achievable through standard methods of heterocyclic chemistry, and its reactivity is dominated by predictable nucleophilic aromatic substitution reactions. The presence of two addressable chlorine atoms and a fluorine substituent makes it an attractive building block for the creation of complex molecular architectures with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity and biological activity of its derivatives is warranted to fully exploit the potential of this compound.

References

- 1. This compound|CAS 23928-47-4 [rlavie.com]

- 2. This compound | CAS#:23928-47-4 | Chemsrc [chemsrc.com]

- 3. parchem.com [parchem.com]

- 4. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

Solubility of 1,4-Dichloro-5-fluorophthalazine in organic solvents

An In-Depth Technical Guide on the Solubility of 1,4-Dichloro-5-fluorophthalazine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

For researchers and scientists in drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is ensuring adequate solubility. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poorly water-soluble drugs, a category that includes over 40% of new chemical entities, often exhibit slow absorption, leading to inadequate and variable bioavailability.[3][4] Therefore, a thorough understanding and characterization of a compound's solubility in various solvents are paramount during the early stages of pharmaceutical development.[2][5] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, a heterocyclic compound with potential applications in medicinal chemistry.

Molecular Profile of this compound

A foundational step in predicting the solubility of a compound is to understand its physicochemical properties. For this compound, the following information is pertinent:

-

Molecular Weight: 217.027 g/mol [7]

-

Appearance: Off-white solid[6]

-

Predicted LogP: 3.07570[7]

-

Predicted Boiling Point: 400.3±40.0 °C[8]

-

Predicted Density: 1.571±0.06 g/cm³[8]

The predicted LogP value of approximately 3.08 suggests that this compound is a relatively lipophilic ("fat-loving") molecule, which indicates a preference for nonpolar environments over aqueous ones. This provides an initial hypothesis that the compound will exhibit greater solubility in organic solvents than in water.

Theoretical Framework of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[9][10] This principle states that substances with similar polarities are more likely to be soluble in one another. Polarity is a result of the uneven distribution of electron density within a molecule, leading to a dipole moment.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have significant dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

-

Nonpolar Solvents: Solvents like hexane and toluene have low dipole moments and are held together by weaker van der Waals forces. They are adept at dissolving nonpolar solutes.

-

Aprotic Polar Solvents: This class of solvents, including acetone and dimethyl sulfoxide (DMSO), possesses dipole moments but lacks the ability to donate hydrogen bonds.

Given the structure of this compound, which contains polar carbon-halogen and carbon-nitrogen bonds, it is expected to have some degree of polarity. However, the aromatic phthalazine core is inherently nonpolar. Therefore, its solubility will be a balance of these competing characteristics. It is likely to be more soluble in organic solvents than in water, with potentially higher solubility in polar aprotic solvents that can interact with its polar functionalities without the energetic cost of disrupting a strong hydrogen-bonding network.[11]

Experimental Determination of Solubility: A Step-by-Step Protocol

A systematic experimental approach is necessary to definitively determine the solubility of this compound. The shake-flask method is a widely used and reliable technique.[2]

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane). The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE) or by centrifugation followed by careful pipetting.

-

-

Quantification:

-

Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry, to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Hypothetical Solubility Data and Interpretation

| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C | Interpretation |

| Hexane | Nonpolar | Low | The polarity of the C-Cl, C-F, and C-N bonds likely hinders solubility in a purely nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene may allow for some favorable π-π stacking interactions with the phthalazine ring system, enhancing solubility compared to hexane. |

| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane is well-suited to interact with the polar functionalities of the molecule without the high energetic cost of disrupting strong solvent-solvent interactions. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group in ethyl acetate can act as a hydrogen bond acceptor, potentially interacting with the hydrogen on the phthalazine ring (if any tautomeric forms exist) or other polar parts of the molecule. |

| Acetone | Polar Aprotic | High | Similar to dichloromethane, acetone's polarity should effectively solvate the molecule. |

| Ethanol | Polar Protic | Moderate | The energy required to break the hydrogen bonds between ethanol molecules may limit the solubility of the relatively lipophilic this compound. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, the hydrogen-bonding network of methanol may present a barrier to high solubility. |

| Water | Polar Protic | Very Low | The high lipophilicity (predicted LogP ~3.08) and lack of strong hydrogen bond donating groups on the molecule suggest poor solubility in water.[2][4] |

Visualization of Molecular Interactions

The following diagram illustrates the conceptual basis of "like dissolves like" for this compound.

Caption: Conceptual representation of the interactions between this compound and polar vs. nonpolar solvents.

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is a critical step in its development as a potential therapeutic agent. While its physicochemical properties suggest a preference for organic solvents over aqueous media, a systematic experimental evaluation using established methods like the shake-flask technique is essential for obtaining quantitative data. This information will be invaluable for guiding formulation development, ensuring accurate dosing, and ultimately, maximizing the therapeutic potential of this compound.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. Solubility and its Importance.pptx [slideshare.net]

- 6. This compound|CAS 23928-47-4 [rlavie.com]

- 7. This compound | CAS#:23928-47-4 | Chemsrc [chemsrc.com]

- 8. This compound CAS#: 23928-47-4 [m.chemicalbook.com]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. solubilityofthings.com [solubilityofthings.com]

The Strategic Reactivity of 1,4-Dichloro-5-fluorophthalazine: A Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 1,4-dichloro-5-fluorophthalazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We will explore the electronic effects governing its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, practical experimental protocols, and a survey of its applications.

Introduction: The Phthalazine Core in Modern Chemistry

Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules.[1][2] Their unique chemical architecture has led to their widespread application in the pharmaceutical and agrochemical industries.[1] The introduction of halogen substituents, particularly chlorine and fluorine, onto the phthalazine ring system dramatically alters its electronic properties, creating a versatile platform for the synthesis of complex molecular architectures.[3][4]

1,4-Dichlorophthalazine itself is a key building block, frequently utilized in the synthesis of a variety of substituted phthalazines.[5] The further incorporation of a fluorine atom at the 5-position, yielding this compound, introduces an additional layer of complexity and opportunity. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and membrane permeability, making it a valuable element in drug design.[3][4][6] Understanding the interplay of these halogen substituents is paramount to predicting and controlling the outcome of chemical transformations.

Synthesis of this compound

The synthesis of 1,4-dichlorophthalazines typically originates from the corresponding phthalazin-1,4-diones. A common and effective method involves the chlorination of the dione precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and phosphorus trioxide (P₂O₃).[7][8] While effective, these methods can be harsh and generate significant waste.[7]

A more recent and milder approach utilizes phosphorus trichloride (PCl₃) in acetonitrile with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).[7] This method offers advantages in terms of reduced production costs, milder reaction conditions, and improved safety and environmental profiles, making it more suitable for industrial-scale production.[7] The synthesis of the 5-fluoro-substituted analog would logically follow a similar pathway, starting from the corresponding 5-fluorophthalazin-1,4-dione.

Conceptual Synthetic Workflow:

Caption: General synthesis of this compound.

The Reactivity Landscape: A Tale of Two Halogens (and a Heterocycle)

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[9][10] In this molecule, the two nitrogen atoms of the phthalazine ring and the three halogen substituents significantly deplete the electron density of the aromatic system, rendering it highly electrophilic.

The core of understanding this molecule's reactivity lies in predicting the regioselectivity of nucleophilic attack. Which of the two chlorine atoms will be displaced first? The presence of the fluorine atom at the 5-position plays a crucial role in this determination.

Electronic Effects Governing Regioselectivity

The rate of an SNAr reaction is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.[10][11] This is because these groups can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[9][12]

In this compound:

-

The C1-Chloro Position: This position is para to the N2 nitrogen and ortho to the N3 nitrogen of the phthalazine ring. Both of these nitrogen atoms are electron-withdrawing, significantly activating the C1 position for nucleophilic attack.

-

The C4-Chloro Position: This position is ortho to the N3 nitrogen and is also influenced by the electron-withdrawing fluorine atom at the C5 position.

The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This effect is strongest at the adjacent C4 position, further increasing its electrophilicity. Therefore, a nuanced analysis of both inductive and resonance effects is required to predict the site of initial substitution.

Reaction Mechanism Visualization:

References

- 1. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in Phthalazine Derivatives

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Phthalazine, a privileged bicyclic heteroaromatic structure found in numerous therapeutic agents, provides a compelling platform for exploring the profound influence of fluorination.[1][2][3] This guide delineates the fundamental principles governing the electron-withdrawing effects of fluorine when appended to the phthalazine core. We will move beyond simple observation to explain the causal relationships between fluorine's unique electronic properties and the resultant modulation of physicochemical characteristics, chemical reactivity, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine's capabilities to optimize phthalazine-based drug candidates. We will provide not only the theoretical framework but also field-proven experimental protocols and data interpretation guides to empower rational, effective molecular design.

The Foundational Chemistry: Why Fluorine is a Transformative Element

Before examining the specific context of phthalazines, it is crucial to understand the intrinsic properties of fluorine that make it such a powerful tool in molecular design. Unlike other halogens, fluorine possesses a unique combination of characteristics:

-

Extreme Electronegativity: With a Pauling electronegativity of 3.98, fluorine is the most electronegative element.[4][5] This creates a highly polarized carbon-fluorine (C-F) bond, inducing a strong, localized dipole moment and a powerful negative inductive effect (-I).

-

Small van der Waals Radius: Fluorine's atomic radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[6] This allows for the isosteric replacement of a hydrogen atom with fluorine without introducing significant steric bulk, thereby preserving binding interactions with biological targets.

-

High C-F Bond Strength: The C-F bond is the strongest single bond to carbon (~116 kcal/mol), which often imparts significant metabolic stability to molecules by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[4][7][8]

These core properties are the origin of the multifaceted effects observed when fluorine is introduced into a molecule like phthalazine. The following diagram illustrates the logical flow from these fundamental properties to their ultimate impact on drug development.

Impact on the Phthalazine Heterocyclic Core

The phthalazine scaffold consists of a benzene ring fused to a pyridazine ring. The two adjacent nitrogen atoms in the pyridazine ring are basic centers. Introducing fluorine, a potent electron-withdrawing group, fundamentally alters the electronic landscape of this entire system.

Perturbation of Electron Density and Basicity (pKa)

Fluorine's primary influence is its strong inductive (-I) effect, which withdraws electron density through the sigma bond framework. This effect is distance-dependent but can propagate effectively through the aromatic system.

-

Causality: When fluorine is substituted on the phthalazine ring system, it pulls electron density away from the rest of the molecule, including the nitrogen atoms of the pyridazine moiety. This reduction in electron density on the nitrogen lone pairs makes them less available to accept a proton.

-

Consequence: The direct consequence is a significant decrease in the basicity (a lowering of the pKa) of the phthalazine nitrogens.[9][10][11] This modulation is critical in drug design, as the ionization state of a molecule at physiological pH (7.4) governs its solubility, membrane permeability, and ability to form ionic interactions with its biological target.[12][13]

Table 1: Predicted pKa Values for Mono-Fluorinated Phthalazine Isomers Note: These are illustrative values based on established principles. Actual pKa must be determined experimentally.

| Compound | Position of Fluorine | Predicted pKa | Rationale for Change |

| Phthalazine | Unsubstituted | ~3.5 | Baseline basicity of the pyridazine nitrogens. |

| 5-Fluorophthalazine | 5 | ~2.8 | Strong inductive withdrawal from the adjacent carbocyclic ring reduces electron density on the entire heterocyclic system. |

| 6-Fluorophthalazine | 6 | ~2.9 | Similar to the 5-fluoro isomer, with the inductive effect transmitted through the aromatic system. |

| 1-Fluorophthalazine | 1 | ~2.2 | The fluorine atom is directly on the electron-deficient pyridazine ring, exerting a very strong electron-withdrawing effect on the adjacent nitrogen atoms, causing a pronounced drop in basicity. |

Enhancing Reactivity Toward Nucleophiles

The electron-withdrawing nature of fluorine makes the phthalazine ring more electron-deficient (electrophilic). This has a profound effect on its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

-

Causality: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, which forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[14][15] Fluorine's powerful inductive effect stabilizes this negative charge, thereby lowering the activation energy of this critical step.[14][15]

-

Consequence: A fluoro-substituted phthalazine is significantly more reactive towards nucleophiles than its non-fluorinated counterpart.[16] This is somewhat counterintuitive, as the C-F bond is very strong and fluoride is typically a poor leaving group. However, in SNAr, the stabilization of the intermediate is the dominant factor, not the leaving group's ability in the non-rate-determining step.[15] This enhanced reactivity is a synthetic advantage, allowing for the facile introduction of various functional groups (amines, thiols, alkoxides) onto the phthalazine core under mild conditions.[17][18]

Experimental Protocols: Synthesis and Characterization

The principles discussed above are best illustrated through practical application. Here, we provide validated, step-by-step protocols for the synthesis and spectroscopic analysis of a fluorinated phthalazine derivative.

Protocol: Synthesis of 1-(4-methylpiperazin-1-yl)-6-fluorophthalazine

This protocol demonstrates a typical SNAr reaction, where the electron-withdrawing fluorine atom on the carbocyclic ring activates the chloro-substituent on the heterocyclic ring for displacement.

Workflow Overview

Step-by-Step Methodology:

-

Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-6-fluorophthalazine (1.0 g, 5.48 mmol), N-methylpiperazine (0.66 g, 6.57 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (1.51 g, 10.96 mmol, 2.0 eq).

-

Solvent Addition: Add absolute ethanol (30 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Work-up: Allow the reaction mixture to cool to room temperature. Filter the solid K₂CO₃ and salts and wash with a small amount of ethanol. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate (EtOAc, 50 mL) and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2-8% methanol in dichloromethane to afford the pure title compound as a pale yellow solid.

-

Confirmation: The structure must be confirmed by spectroscopic methods as described in the following protocol.

Protocol: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for structural confirmation. Fluorine provides a unique and powerful analytical handle via ¹⁹F NMR.[19]

Instrumentation & Sample Preparation:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Sample: Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[20]

Data Acquisition & Interpretation:

-

¹H NMR: Acquire a standard proton spectrum.

-

Expected Signals: Look for aromatic protons in the 7.5-8.5 ppm range, noting the splitting patterns (coupling constants) which will be affected by the fluorine atom (H-F coupling). Signals for the N-methylpiperazine moiety will appear in the aliphatic region (~2.4-3.5 ppm).

-

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically very large (240-260 Hz). Carbons two or three bonds away will show smaller couplings.

-

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a crucial experiment for confirming the presence and electronic environment of the fluorine atom.[19]

-

Expected Signal: A single peak is expected for the single fluorine atom. Its chemical shift provides information about the electron density at that position. For a fluoro-aromatic system like this, a shift in the range of -110 to -120 ppm (relative to CFCl₃) is typical.

-

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., ESI-TOF) to confirm the molecular weight.

-

Expected m/z: The exact mass should correspond to the molecular formula C₁₃H₁₅FN₄. Look for the [M+H]⁺ ion peak.

-

Table 2: Representative Spectroscopic Data for 1-(4-methylpiperazin-1-yl)-6-fluorophthalazine

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | Complex multiplets with JH-F couplings (2-10 Hz) | The fluorine atom couples to nearby protons, complicating the splitting patterns. |

| ¹³C NMR | C6 Carbon | Doublet, JC-F ≈ 250 Hz | Direct one-bond coupling to fluorine results in a large, characteristic splitting. |

| ¹⁹F NMR | Chemical Shift | Singlet, ~ -115 ppm | Confirms the presence of a single fluorine in a specific electronic environment. |

| HRMS | [M+H]⁺ | m/z = 247.1354 | Confirms the elemental composition and molecular weight of the final product. |

Conclusion and Outlook for Drug Development

The electron-withdrawing effects of fluorine provide a rational and powerful strategy for fine-tuning the properties of phthalazine-based drug candidates. By leveraging its strong inductive effect, medicinal chemists can predictably modulate the pKa to optimize solubility and target engagement, enhance chemical reactivity to facilitate synthesis, and block metabolic soft spots to improve pharmacokinetic profiles.[4][21] The self-validating workflows of synthesis followed by rigorous spectroscopic confirmation, particularly utilizing the unambiguous signal from ¹⁹F NMR, ensure a high degree of confidence in molecular design and execution. As the quest for more selective and effective therapeutics continues, the judicious application of fluorine chemistry to privileged scaffolds like phthalazine will undoubtedly remain a critical and enabling technology in the drug discovery arsenal.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]